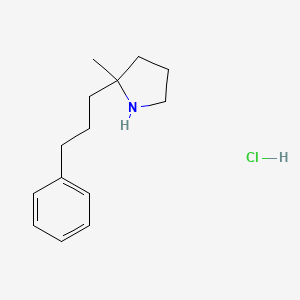
2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2031259-12-6 . It has a molecular weight of 239.79 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a phenylpropyl group and a methyl group attached to the pyrrolidine ring .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its InChI key is KSPKVMWOEBILEV-UHFFFAOYSA-N . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.Aplicaciones Científicas De Investigación
Application in Synthesis and Chemistry
- Synthesis of Pyrrolo-Pyridines and Related Compounds: A study by Davis et al. (1992) detailed the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine using β-methylazines and benzonitrile, demonstrating an application in the synthesis of pyrrolo-pyridines and related compounds. This reaction could potentially involve compounds similar to 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride (Davis, Wakefield, & Wardell, 1992).
Application in Organic Electronics
- Conducting Polymers: Diaz et al. (1981) reported on the electrochemical properties of polypyrrole, poly-N-methylpyrrole, and poly-N-phenylpyrrole, which are closely related to this compound. These polymers can switch between conductive and insulating states, indicating potential use in organic electronics (Diaz, Castillo, Logan, & Lee, 1981).
Application in Medicinal Chemistry
- Cognition-Enhancing Properties: Lin et al. (1997) explored the cognitive enhancement properties of 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a compound structurally similar to this compound. This research highlights the potential of such compounds in developing treatments for cognitive disorders (Lin et al., 1997).
Application in Biochemistry and Molecular Biology
- Inhibition of Glycosidases: Fiaux et al. (2005) researched pyrrolidine-3,4-diol derivatives, structurally related to this compound, and their influence on inhibiting glycosidases. This indicates potential applications in studying enzyme mechanisms and designing inhibitors (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, & Juillerat-Jeanneret, 2005).
Application in Organic Synthesis
- Catalysis in Organic Reactions: Singh et al. (2013) described the use of a pyrrolidine-based catalyst for the stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This suggests the potential utility of this compound in similar catalytic processes (Singh, Singh, Kaur, Singh, Sharma, Khullar, & Mandal, 2013).
Application in Materials Science
- Anion Exchange Membranes: Gu et al. (2014) conducted a study on pyrrolidinium cation-based anion exchange membranes, relevant to the structure of this compound. These membranes have potential applications in energy and environmental technologies (Gu, Dong, Li, Sun, & Yan, 2014).
Safety and Hazards
This compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-methyl-2-(3-phenylpropyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-14(11-6-12-15-14)10-5-9-13-7-3-2-4-8-13;/h2-4,7-8,15H,5-6,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKVMWOEBILEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
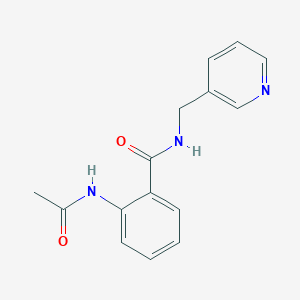
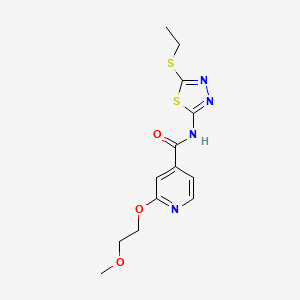
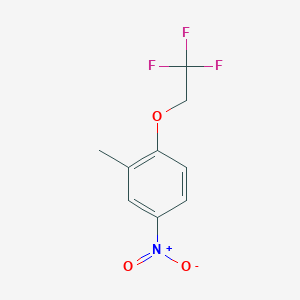
![4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2894008.png)


![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)

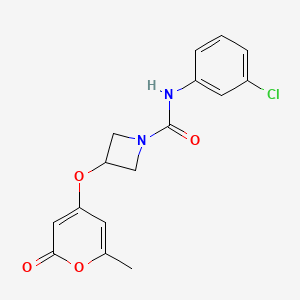

![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)
![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)

![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)
